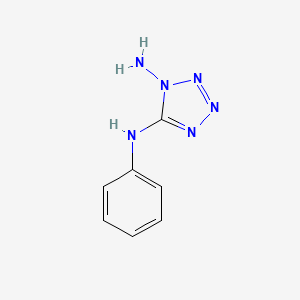

N~5~-phenyl-1H-tetrazole-1,5-diamine

Vue d'ensemble

Description

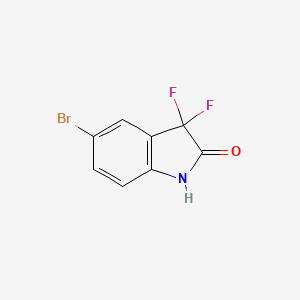

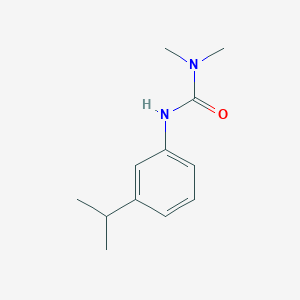

N5-phenyl-1H-tetrazole-1,5-diamine is a chemical compound with the molecular formula C7H8N6 and a molecular weight of 176.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N5-phenyl-1H-tetrazole-1,5-diamine consists of a tetrazole ring attached to a phenyl group . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis

N5-phenyl-1H-tetrazole-1,5-diamine is a solid compound that should be stored at room temperature . It has a predicted boiling point of 385.0° C at 760 mmHg and a predicted density of 1.5 g/cm3 .Applications De Recherche Scientifique

Corrosion Inhibition

N~5~-phenyl-1H-tetrazole-1,5-diamine has been found to be an effective corrosion inhibitor . It has been used to prevent copper-alloy corrosion in NaCl 3 wt% . The compound has shown comparable inhibition efficiencies to 1H-Benzotriazole (BTA), a commonly used and toxic inhibitor . The advantage of N5-phenyl-1H-tetrazole-1,5-diamine is that it acts at a much lower concentration .

Sustainable Protection of Cu-Alloys

The compound has been identified as a non-toxic alternative for the sustainable protection of Cu-alloys . It has been suggested as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

Supramolecular Silica Systems

N~5~-phenyl-1H-tetrazole-1,5-diamine has been successfully incorporated into supramolecular silica systems . These systems are obtained via one-stage syntheses by self-assembly and are characterized with a multi-analytical approach . They are intended for future application in smart and eco-sustainable coatings for metal substrates .

High Loading Capacity

The compound has been found to have a high loading capacity in supramolecular silica systems . These systems are characterized by a high loading capacity (30–40%) including both surfactants and azole compounds .

Pressure-Induced Phase Transition

N~5~-phenyl-1H-tetrazole-1,5-diamine has been studied under high pressure due to its high nitrogen percentage and low sensitivities . Pressure-induced structure transitions occur at pressures of 2.3–6.6 GPa, ∼8.5 GPa, and ∼17.7 GPa .

Diamine Oxidase (DAO) Activity

Although not directly related to N5-phenyl-1H-tetrazole-1,5-diamine, it’s worth noting that diamine oxidase (DAO) activity has been studied extensively in the clinical setting . The serum level of DAO reflects the integrity and maturation of the small intestinal mucosa . This measure is important in diagnosing various diseases, including chronic urticaria tachyphylaxis, multiple organ dysfunction syndrome, preterm abortion, and migraine . The advances in the mechanism and clinical application of DAO will contribute to a better understanding of this enzyme and open up new and broader perspectives for future basic research and clinical applications .

Mécanisme D'action

Target of Action

N~5~-Phenyl-1H-tetrazole-1,5-diamine, also known as 5-N-phenyltetrazole-1,5-diamine, is primarily targeted towards copper-alloy materials . It acts as a corrosion inhibitor, preventing the deterioration of these materials when they interact with corrosive environments .

Mode of Action

The compound interacts with the surface of copper-alloy materials, forming a protective layer that prevents the corrosive medium from causing damage . This interaction results in a significant reduction in the rate of corrosion .

Biochemical Pathways

These processes likely involve the formation of stable metallic compounds and molecular complexes .

Pharmacokinetics

It is known that the compound has a molecular weight of 17618 , and its physical properties such as melting point (210 °C), boiling point (385.0±25.0 °C), and density (1.53±0.1 g/cm3) have been reported .

Result of Action

The primary result of N5-Phenyl-1H-tetrazole-1,5-diamine’s action is the significant reduction in the rate of corrosion of copper-alloy materials . This protective effect is comparable to that of 1H-Benzotriazole (BTA), a commonly used corrosion inhibitor . N5-phenyl-1h-tetrazole-1,5-diamine has the advantage of being effective at a much lower concentration .

Action Environment

The efficacy and stability of N5-Phenyl-1H-tetrazole-1,5-diamine are influenced by environmental factors such as the presence of chloride ions in the corrosive medium . The compound has been shown to be effective in a 3 wt% NaCl solution , suggesting that it can perform well in environments with high chloride ion concentrations. The compound’s performance also varies with temperature, showing good inhibition efficiency in a temperature range from 298 to 328 K .

Propriétés

IUPAC Name |

5-N-phenyltetrazole-1,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-13-7(10-11-12-13)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOKIBXOKFIPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=NN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296957 | |

| Record name | N5-Phenyl-1H-tetrazole-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5533-44-8 | |

| Record name | N5-Phenyl-1H-tetrazole-1,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5533-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-Phenyl-1H-tetrazole-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)

![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)